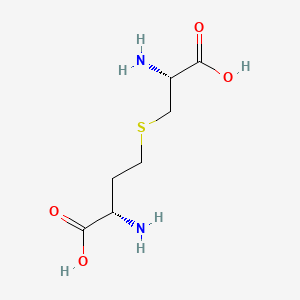
MitoDPP-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MitoDPP-2 is a fluorescent probe for measuring the activity levels of "erasers" of S-palmitoylation, acyl-protein thioesterases (APTs), within mitochondria of live cells.
Scientific Research Applications
Molecular Imprinting Technology and Its Applications
Molecular imprinting technology (MIT), a method for forming selective sites in a polymer matrix with the memory of a template, finds applications in various fields due to its selectivity and robustness. This technology has significant applications in chemical sensors, artificial antibodies, and solid-phase extraction. Challenges in MIT involve issues like biological macromolecule imprinting and template leakage, which impact its broader applicability. Recent advances in MIT have been focused on overcoming these challenges and expanding its applications (Chen, Xu, & Li, 2011).
Direct Readout Protonophore Induced Selective Uncoupling and Dysfunction of Mitochondria
MitoDP, a fluorescent probe, has been developed to monitor protonophore-induced mitochondrial membrane potential changes, ROS formation, and ATP depletion in cancer cells. This demonstrates the application of such molecules in real-time monitoring of mitochondrial activity, crucial for cancer therapy and diagnosis. The study highlights the concept of controlled and spatial release of bioactive agents in mitochondria of cancer cells (Bobba et al., 2019).
Two-Photon Polymerization in Cell and Tissue Engineering
Two-photon polymerization (2PP) is a technique used for creating hydrogel scaffolds with high resolution and spatial complexity. These scaffolds are increasingly evaluated for their potential in cell and tissue engineering applications. The technology allows for the design of materials that can support the development of complex tissue structures, offering opportunities in clinical applications like bone, cancer, and cardiac tissues (Song et al., 2019).
Photostable AIE Luminogen for Mitochondrial Imaging
A fluorescent agent, tetraphenylethene-triphenylphosphonium (TPE-TPP), has been designed for mitochondrial imaging. This agent demonstrates high specificity, superior photostability, and tolerance to environmental changes, allowing long-term imaging and tracking of mitochondrial morphological changes. This highlights the application of advanced imaging agents in studying mitochondrial dynamics, which is critical for understanding cellular processes like apoptosis (Leung et al., 2013).
properties
Product Name |
MitoDPP-2 |
|---|---|
Molecular Formula |
C59H62ClN4O8PS |
Molecular Weight |
1053.6488 |
IUPAC Name |
(3-(4-(3'-((Methyl((R)-1-(methylamino)-3-(octanoylthio)-1-oxopropan-2-yl)carbamoyl)oxy)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)-3-oxopropyl)triphenylphosphonium chloride |
InChI |
InChI=1S/C59H61N4O8PS.ClH/c1-4-5-6-7-17-28-55(65)73-41-51(56(66)60-2)61(3)58(68)69-43-30-32-50-53(40-43)70-52-39-42(29-31-49(52)59(50)48-27-19-18-26-47(48)57(67)71-59)62-34-36-63(37-35-62)54(64)33-38-72(44-20-11-8-12-21-44,45-22-13-9-14-23-45)46-24-15-10-16-25-46;/h8-16,18-27,29-32,39-40,51H,4-7,17,28,33-38,41H2,1-3H3;1H/t51-,59?;/m0./s1 |
InChI Key |
FIENIYRFTGKZCL-PZXRBRNOSA-N |
SMILES |
O=C(N1CCN(C2=CC3=C(C4(C5=C(O3)C=C(OC(N(C)[C@@H](CSC(CCCCCCC)=O)C(NC)=O)=O)C=C5)OC(C6=C4C=CC=C6)=O)C=C2)CC1)CC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MitoDPP-2; MitoDPP 2; MitoDPP2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
![1-(3,4-Dichlorophenyl)-3-[4-[[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-dimethylidene-lambda6-sulfanyl]phenyl]urea](/img/structure/B1193122.png)
![6-[2-chloro-6-[[[9-[(1S,2R,3S,4R,5S)-3,4-dihydroxy-5-(methylcarbamoyl)-2-bicyclo[3.1.0]hexanyl]purin-6-yl]amino]methyl]phenyl]hex-5-ynoic acid](/img/structure/B1193126.png)

![6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B1193130.png)
